1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridines It features a cyclohexylthio group attached to a pyridine ring, which is further substituted with a methyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with cyclohexylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)pentan-1-one: Similar structure but with a pentanone moiety instead of propanone.
Uniqueness
1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylthio group and the propanone moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H21NOS |
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Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(6-cyclohexylsulfanyl-2-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H21NOS/c1-3-14(17)13-9-10-15(16-11(13)2)18-12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
NKTPSFRBHHDMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)SC2CCCCC2)C |
Origin of Product |
United States |
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